Nateglinide Ethyl Ester
Description
Contextualizing Nateglinide (B44641) Ethyl Ester within Nateglinide Research and Development
Nateglinide Ethyl Ester emerges in the scientific literature primarily within the context of the synthesis and production of Nateglinide. lookchem.com Nateglinide is an N-acyl-D-phenylalanine derivative used for treating type 2 diabetes mellitus. nih.gov The synthesis of Nateglinide often involves a multi-step process where this compound is formed as a crucial, yet transient, intermediate.
One established synthetic route involves the acylation of a D-phenylalanine alkyl ester with trans-4-isopropylcyclohexanecarboxylic acid. google.com Specifically, processes have been described where D-phenylalanine ethyl ester is used, leading directly to the formation of this compound. google.com This ester is typically not isolated but is subjected to subsequent hydrolysis, usually with an alkali like sodium hydroxide, to yield the final Nateglinide active pharmaceutical ingredient (API). google.com
Due to its role as a direct precursor, the presence of this compound in the final bulk drug product is considered a process-related impurity. clearsynth.compharmaffiliates.com In the European Pharmacopoeia (EP), it is specifically designated as "Nateglinide EP Impurity G". clearsynth.comsimsonpharma.comklivon.com Its monitoring and quantification are therefore essential for the quality control of Nateglinide. clearsynth.com
Table 1: Chemical Identification of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | ethyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate | clearsynth.com |
| Synonyms | Nateglinide EP Impurity G, N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine Ethyl Ester | clearsynth.compharmaffiliates.comklivon.com |
| CAS Number | 187728-85-4 | clearsynth.comsigmaaldrich.comaxios-research.com |
| Molecular Formula | C₂₁H₃₁NO₃ | clearsynth.comklivon.com |
| Molecular Weight | 345.48 g/mol | clearsynth.comklivon.com |
Research Significance of this compound as a Distinct Chemical Entity
The primary research significance of this compound lies in its role as a pharmaceutical reference standard. fishersci.be As a well-characterized chemical entity, it is used in the development and validation of analytical methods designed to ensure the purity of Nateglinide. clearsynth.com The availability of pure this compound as a reference material is crucial for quality control (QC) applications in the pharmaceutical industry, including for Abbreviated New Drug Applications (ANDA) submissions. clearsynth.com
Academic and industrial research focuses on developing sensitive and specific analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), to detect and quantify impurities like this compound in the Nateglinide drug substance. rjptonline.orgdergipark.org.tr For instance, studies on the forced degradation of Nateglinide aim to identify potential degradation products and process-related impurities, further necessitating the use of reference standards like this compound for peak identification and method validation. researchgate.netsciencescholar.us
The development of these analytical methods is a significant area of research. For example, various HPLC methods have been established for the determination of Nateglinide and its related compounds. researchgate.net These methods are validated for parameters such as linearity, accuracy, and precision, and the data generated for the impurity itself contributes to the body of knowledge on this compound. researchgate.net Research has detailed specific chromatographic conditions for separating Nateglinide from its impurities, including the ethyl ester. nih.govuspnf.comnih.gov
Table 2: Analytical Research Findings for Nateglinide and Its Impurities
| Analytical Technique | Research Focus | Key Findings Related to Impurity Detection | Source(s) |
|---|---|---|---|
| HPTLC | Isolation and characterization of Nateglinide and its impurities. | Developed a method using a mobile phase of Chloroform (B151607): Methanol (8:2 v/v) with UV detection at 216 nm. Unknown impurities were isolated for characterization. | rjptonline.orgresearchgate.netscispace.com |
| RP-HPLC | Quantitative determination of Nateglinide and its related components. | An isocratic method using a C8 column and a mobile phase of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (50:50 v/v) was developed. | researchgate.net |
| RP-HPLC | Determination of Nateglinide in drug substances. | An isocratic method using an ACE C18 column with a mobile phase of acetonitrile and 0.05% trifluoroacetic acid (25:25, v/v) and UV detection at 210 nm. | dergipark.org.tr |
| LC-MS-QTOF | Identification and characterization of degradation products of Nateglinide under forced degradation conditions. | Novel degradation impurities were identified under acid and alkali hydrolysis, separated on a C-18 column. | sciencescholar.us |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOHCDLQBWDQOF-CTWPCTMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648386 | |
| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187728-85-4 | |
| Record name | Ethyl nateglinide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187728854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL NATEGLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX9D77CLB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Process Research of Nateglinide Ethyl Ester
Nateglinide (B44641) Ethyl Ester as a Key Intermediate in Nateglinide Synthesis
Role of D-Phenylalanine Ethyl Ester in Nateglinide Pathway Development
D-Phenylalanine Ethyl Ester serves as a primary starting material in the synthesis of Nateglinide. google.comgoogle.com The process involves an esterification of D-phenylalanine to produce its ethyl ester. google.com This esterified form is then utilized in a subsequent coupling reaction. The use of the ethyl ester of D-phenylalanine is a critical step that facilitates the formation of the amide bond in the Nateglinide structure. google.com
Acylation Reactions Involving Precursors to Nateglinide Ethyl Ester
The formation of this compound is achieved through an acylation reaction. googleapis.comgoogleapis.com In this step, D-Phenylalanine Ethyl Ester is reacted with an activated form of trans-4-isopropylcyclohexane carboxylic acid. google.com Various methods have been developed to activate the carboxylic acid, including its conversion to an acid chloride or an active ester, such as an N-hydroxysuccinimide ester. google.compatsnap.com The activated acyl donor then readily reacts with the amino group of D-Phenylalanine Ethyl Ester to form the amide bond, resulting in this compound. google.com
Table 1: Acylation Reaction Parameters
| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product |
|---|---|---|---|
| trans-4-isopropylcyclohexane carboxylic acid | D-Phenylalanine Ethyl Ester | N,N'-Dicyclohexylcarbodiimide (DCC) / N-hydroxyphthalimide | This compound |
| trans-4-isopropylcyclohexane acid chloride | D-Phenylalanine Ethyl Ester | - | This compound |
Hydrolysis Strategies for Nateglinide Formation from its Ethyl Ester
The final step in the synthesis of Nateglinide from its ethyl ester intermediate is hydrolysis. google.comgoogleapis.com This chemical process involves the cleavage of the ester bond to yield the carboxylic acid functional group of Nateglinide. google.com This transformation can be achieved under either acidic or basic conditions. researchgate.netresearchgate.net However, incomplete hydrolysis can be a challenge, potentially leaving residual ester as an impurity in the final product. google.com The choice of hydrolysis conditions is critical to ensure a high yield and purity of Nateglinide. researchgate.net
Methodological Advancements in this compound Synthesis
Ongoing research focuses on improving the synthetic route to this compound, with an emphasis on optimizing reaction conditions and maintaining stereochemical integrity.
Optimization of Reaction Conditions for Ester Formation
Table 2: Optimized Reaction Conditions for a Precursor Synthesis
| Reactant | Reagent | Catalyst/Additive | Temperature | Yield | Purity |
|---|
Stereochemical Control and Racemization Studies in this compound Synthesis
Maintaining the correct stereochemistry is paramount in the synthesis of Nateglinide, as the desired therapeutic activity is specific to the D-enantiomer. innovareacademics.in The synthesis of this compound involves the chiral center of D-phenylalanine, and it is crucial to control the reaction conditions to prevent racemization—the formation of an equal mixture of D and L enantiomers. vulcanchem.comresearchgate.net The presence of the corresponding L-enantiomer is considered an impurity. researchgate.net Research efforts are directed towards developing synthetic methods that preserve the stereochemical integrity of the D-phenylalanine moiety throughout the reaction sequence. vulcanchem.com A common issue is the potential contamination with the cis-isomer of the isopropylcyclohexane (B1216832) ring, which also needs to be controlled during synthesis. patsnap.com
Derivatization Strategies Utilizing the this compound Scaffold
The core structure of nateglinide offers several avenues for derivatization. The carboxylic acid group, in particular, is a versatile handle for esterification, leading to the formation of various ester derivatives and prodrugs. These modifications are designed to alter the physicochemical properties of the parent drug, such as lipophilicity and solubility, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net
The esterification of nateglinide's carboxylic acid group can lead to derivatives with altered biological activities. While the primary therapeutic target of nateglinide is the ATP-sensitive potassium (K-ATP) channel on pancreatic β-cells to stimulate insulin (B600854) secretion, its derivatives may exhibit modified potency, duration of action, or even novel pharmacological effects. drugbank.compharmgkb.org
Research in this area has explored the synthesis of various ester analogues to investigate their structure-activity relationships. For instance, the synthesis of nitric oxide (NO)-releasing nateglinide ester prodrugs has been a significant area of investigation. acs.orgbohrium.com These hybrid compounds are designed to combine the antihyperglycemic effect of nateglinide with the cardiovascular benefits of nitric oxide. The synthesis typically involves the conversion of nateglinide to its sodium salt, followed by a reaction with specific NO-donor compounds to form the target ester prodrugs. bohrium.com
A series of these NO-donor ester prodrugs of nateglinide were synthesized and evaluated for their in vivo antihyperglycemic activities in diabetic rat models. acs.orgbohrium.com The findings revealed that these ester derivatives exhibited significant oral antihyperglycemic activity, in some cases comparable to the parent drug, nateglinide. acs.org The duration and intensity of the glucose-lowering effect were found to be dependent on the specific NO-donor moiety attached. bohrium.com
Furthermore, these ester derivatives demonstrated beneficial effects on blood pressure. In studies conducted on mice, many of the nateglinide-NO donor prodrugs showed a significant reduction in both systolic and diastolic blood pressure. bohrium.com This dual action of managing hyperglycemia and hypertension is particularly relevant for diabetic patients who are at a higher risk of cardiovascular complications. bohrium.com
The in vitro release of nitric oxide from these ester prodrugs has also been quantified. The percentage of NO released was found to vary over a wide range, depending on the specific chemical structure of the ester moiety. acs.org This controlled release of NO is a key feature of these derivatives, contributing to their vasodilatory and potential anti-platelet aggregation properties.
| Derivative | Antihyperglycemic Activity | Blood Pressure Effect | Nitric Oxide (NO) Release (%) |
| Nateglinide-Pyrrolidin-1-yl-diazen-1-ium-1,2-diolate Ester | Appreciable | Hypotensive | 1.3 - 72.2 |
| Nateglinide-N,N-diethylamino-diazen-1-ium-1,2-diolate Ester | Appreciable | Hypotensive | 1.3 - 72.2 |
| Nateglinide-Nitrooxyethyl Ester | Appreciable | Hypotensive | 1.3 - 72.2 |
This table presents a summary of the biological properties of representative nitric oxide-releasing nateglinide ester derivatives based on available research findings. acs.orgbohrium.com
The prodrug approach is a well-established strategy to overcome the limitations of parent drugs, such as poor solubility, chemical instability, or inadequate oral bioavailability. researchgate.net For nateglinide, the synthesis of ester prodrugs is primarily aimed at improving its pharmacokinetic profile and achieving targeted drug delivery.
The design of nateglinide ester prodrugs often focuses on creating compounds that are inactive in their original form but are converted to the active nateglinide molecule in the body through enzymatic or chemical hydrolysis. This bioconversion can be designed to occur at specific sites, thereby concentrating the drug's action and minimizing systemic side effects. researchgate.net
A notable example is the development of nitric oxide-releasing prodrugs of nateglinide. acs.orgbohrium.com These compounds are synthesized by linking a nitric oxide-donating moiety to the carboxylic acid group of nateglinide via an ester linkage. bohrium.com The rationale behind this design is to create a single chemical entity that can simultaneously address hyperglycemia and the endothelial dysfunction often associated with diabetes. bohrium.com
In vivo studies have demonstrated that these nateglinide ester prodrugs are effective in lowering blood glucose levels in diabetic animal models. acs.orgbohrium.com The antihyperglycemic effect is comparable to that of the parent drug, indicating that the prodrugs are efficiently converted to active nateglinide in the body. acs.org Moreover, these prodrugs have been shown to possess beneficial cardiovascular effects, such as reducing blood pressure. bohrium.com The Nat-DEA prodrug, a specific N,N-diethylamino-diazen-1-ium-1,2-diolate ester of nateglinide, has been identified as a promising lead compound due to its favorable effects on blood glucose, blood pressure, and vascular relaxation. bohrium.com
The release of nitric oxide from these prodrugs has been confirmed through in vitro studies, with the rate of release being tunable through chemical modification of the NO-donor group. bohrium.com This controlled release of NO is a key aspect of their enhanced pharmacological profile, offering a multi-targeted approach to the management of type 2 diabetes and its associated cardiovascular comorbidities. acs.orgbohrium.com
| Prodrug Moiety | Rationale for Design | Synthetic Strategy | Key Pharmacological Finding |
| 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate | Combine antihyperglycemic and cardiovascular benefits | Esterification of nateglinide with a NO-donor compound | Appreciable oral antihyperglycemic activity and hypotensive properties. acs.orgbohrium.com |
| 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate | Enhance bioavailability and provide NO-mediated effects | Reaction of nateglinide sodium salt with a specific NO-donor | Identified as a potential lead compound with beneficial effects on blood glucose and blood pressure. bohrium.com |
| Nitrooxyethyl | Introduce a NO-releasing group to improve the pharmacological profile | Esterification of nateglinide with a nitrooxyethyl moiety | Demonstrated significant reduction in systolic blood pressure. bohrium.com |
This table outlines the design, synthesis, and key findings of various prodrugs incorporating nateglinide ester moieties. acs.orgbohrium.com
Pharmacological and Mechanistic Investigations of Nateglinide Ethyl Ester
Evaluation of Insulin (B600854) Secretagogue Activity and Glucose Homeostasis Regulation
The primary mechanism of action of nateglinide (B44641) involves the stimulation of insulin secretion from pancreatic β-cells. wikipedia.org This is achieved by closing ATP-dependent potassium (KATP) channels on the β-cell membrane, which leads to depolarization and the opening of voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing vesicles. wikipedia.org The insulinotropic effect of nateglinide is glucose-dependent, meaning it is more pronounced at higher glucose concentrations. europa.eu
In Vitro Studies on Pancreatic β-Cell Response to Nateglinide Ethyl Ester
While specific in vitro studies exclusively detailing the response of pancreatic β-cells to this compound are not extensively available in peer-reviewed literature, the broader class of nateglinide ester prodrugs has been investigated. The fundamental principle behind these ester prodrugs is that the ester bond will be hydrolyzed in vivo by esterases to release the active parent drug, nateglinide. Therefore, the in vitro activity of this compound is anticipated to be negligible until it is converted to nateglinide.
Research on other ester-based prodrugs of nateglinide, such as those involving nitric oxide donor moieties, has focused on the release of the active compound and the additional pharmacological effects of the released promoiety. acs.orgbohrium.comnih.gov Studies on mixed molecules of succinic acid esters and a nateglinide moiety have also been explored for their insulinotropic potential in isolated rat pancreatic islets, suggesting that modification at the carboxylic acid group is a viable strategy for creating compounds that can stimulate insulin release. researchgate.net
In Vivo Assessment of Antihyperglycemic Effects in Preclinical Models
Preclinical studies on various ester prodrugs of nateglinide have demonstrated significant antihyperglycemic activity in animal models. For instance, nitric oxide-releasing ester prodrugs of nateglinide exhibited oral antihyperglycemic activity comparable to that of the parent drug in non-fasted diabetic rats. acs.orgbohrium.comnih.govresearchgate.net These findings suggest that the ester linkage is effectively cleaved in vivo, releasing nateglinide to exert its therapeutic effect.
A study on nateglinide itself in obese Zucker fatty rats and non-obese diabetic Goto-Kakizaki rats showed that it not only suppresses postprandial hyperglycemia but also postprandial hypertriglyceridemia by promoting rapid insulin secretion. nih.gov Given that this compound is a prodrug of nateglinide, it is expected to produce similar antihyperglycemic effects following its in vivo hydrolysis. The synthesis of this compound is documented as an intermediate step in the production of nateglinide, further underscoring its role as a precursor to the active molecule. google.com
Comparative Pharmacological Profiling with Nateglinide and Related Compounds
Assessment of Relative Biological Potency and Efficacy in Glucose Regulation Studies
Nateglinide itself has been compared to other insulin secretagogues like repaglinide (B1680517). While both are effective, some studies suggest that repaglinide may be more effective in reducing HbA1c and fasting plasma glucose levels. wikipedia.org Nateglinide is noted for its rapid onset and short duration of action, which helps in controlling postprandial glucose excursions. nih.gov
Table 1: Comparative Efficacy of Nateglinide with Other Antidiabetic Agents
| Comparison | Outcome | Reference |
| Nateglinide vs. Repaglinide | Repaglinide showed a significantly greater reduction in HbA1c and FPG after 16 weeks. | wikipedia.org |
| Nateglinide vs. Placebo | Nateglinide significantly reduced postprandial hyperglycemia. | nih.gov |
| Nateglinide + Metformin vs. Monotherapy | Combination therapy provided greater glycemic improvement than either drug alone. | nih.gov |
Investigations into Potential Differential Cellular and Molecular Interactions
The cellular and molecular interactions of this compound are expected to be minimal until it is hydrolyzed to nateglinide. The primary molecular target of nateglinide is the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. wikipedia.org
Research comparing the interaction of nateglinide and repaglinide with the SUR1 has revealed differences in their binding sites. A mutation at serine 1237 in SUR1 abolishes the blocking effect of nateglinide and tolbutamide, but not repaglinide, suggesting that nateglinide shares a common interaction point with sulfonylureas that is distinct from that of repaglinide.
Nateglinide is metabolized primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4. europa.eu Any differential interactions of this compound would likely relate to its absorption, distribution, metabolism, and excretion (ADME) properties as a prodrug, which could influence the concentration and duration of action of the released nateglinide.
Prodrug Potential and Bioreversible Derivatization Research
The esterification of a carboxylic acid group is a common strategy in prodrug design to enhance lipophilicity and improve passive diffusion across biological membranes. This compound is a clear example of a bioreversible derivative of nateglinide. The term "bioreversible" implies that the derivative is converted back to the active parent drug within the body. google.com
The synthesis of various ester prodrugs of nateglinide, including those with nitric oxide-releasing moieties, highlights the active research in this area. acs.orgbohrium.comnih.govresearchgate.net These studies aim to create new chemical entities with potentially improved pharmacokinetic profiles or additional therapeutic benefits. The successful in vivo antihyperglycemic activity of these ester prodrugs supports the viability of this approach. acs.orgbohrium.comnih.gov The synthesis of this compound has been described in patents as a step in manufacturing nateglinide, where the ethyl ester is subsequently hydrolyzed. google.com This process of esterification followed by hydrolysis is the fundamental principle of a bioreversible prodrug strategy.
Studies on this compound as a Nateglinide Prodrug
Esterification is a common and effective strategy in medicinal chemistry to create prodrugs. A prodrug is an inactive or less active medication that is metabolized in the body to produce the active therapeutic agent. This approach is often employed to improve a drug's physicochemical properties, such as solubility and bioavailability. lookchem.comorientjchem.org In the case of nateglinide, the formation of an alkyl ester, such as this compound, represents a theoretical application of this principle. The core concept involves attaching an ethyl group to the carboxylic acid moiety of the nateglinide molecule through an ester linkage.
The rationale for creating an ester prodrug of nateglinide is to enhance its absorption. lookchem.com While nateglinide itself is rapidly absorbed, prodrug strategies can be explored to optimize pharmacokinetic profiles. lookchem.comnih.gov The conversion to an ester increases the lipophilicity of the molecule, which can facilitate its passage across biological membranes. Once absorbed, the ester bond is designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active nateglinide. orientjchem.org
The synthesis of nateglinide often involves the creation of a nateglinide alkyl ester as an intermediate. For instance, processes have been described where an activated form of trans-4-isopropylcyclohexane carboxylic acid is condensed with a D-phenylalanine alkyl ester. google.com The resulting compound is an alkyl ester of nateglinide. google.com This intermediate must then undergo hydrolysis—the chemical breakdown of the ester bond—to yield the final, active nateglinide molecule. google.com This required hydrolysis step to produce the active drug is the fundamental characteristic of a prodrug. While specific research focusing solely on the ethyl ester derivative is not extensively detailed in available literature, the principles are well-established through studies on similar derivatives like the methyl ester and general synthesis pathways. lookchem.comgoogle.com
Table 1: Comparison of Nateglinide and its Ethyl Ester Prodrug
| Feature | Nateglinide | This compound |
|---|---|---|
| Chemical Formula | C₁₉H₂₇NO₃ | C₂₁H₃₁NO₃ |
| Active Functional Group | Carboxylic Acid (-COOH) | Ester (-COOCH₂CH₃) |
| Purpose | Active therapeutic agent | Prodrug designed for conversion to Nateglinide |
| Expected Lipophilicity | Lower | Higher |
| Activation Mechanism | N/A (Already Active) | Enzymatic or chemical hydrolysis of the ester bond |
Exploration of Modified Ester Derivatives for Targeted Therapeutic Properties
Beyond simple alkyl esters, research has focused on creating more complex nateglinide ester derivatives to introduce additional therapeutic benefits, a strategy known as creating hybrid prodrugs. bohrium.com A significant area of this exploration has been the development of nitric oxide (NO)-releasing nateglinide prodrugs. acs.orgnih.govdaneshyari.com The scientific rationale for this approach is to combine the glucose-lowering effect of nateglinide with the beneficial cardiovascular properties of nitric oxide. bohrium.comacs.org This is particularly relevant as patients with type 2 diabetes often have an increased risk for cardiovascular complications, which can be associated with reduced bioavailability of endogenous NO. bohrium.com
In these studies, various NO-donor moieties were attached to the carboxylic acid group of nateglinide via an ester bond. acs.orgdaneshyari.com The design intends for the ester linkage to be hydrolyzed in vivo, co-releasing both nateglinide and the NO-donor, which then releases nitric oxide. daneshyari.com Researchers have synthesized and evaluated a range of these hybrid compounds, attaching moieties such as 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate, and nitrooxyethyl groups. acs.orgnih.gov
In vivo studies in animal models demonstrated that these NO-releasing ester prodrugs retained significant antihyperglycemic activity, comparable to the parent nateglinide. acs.orgnih.govresearchgate.net Furthermore, these compounds exhibited beneficial hypotensive effects, successfully reducing both systolic and diastolic blood pressure. acs.orgnih.gov The amount of nitric oxide released by these prodrugs was quantified in vitro, with release percentages varying based on the specific NO-donor moiety, ranging from 1.3% to 72.2%. acs.orgnih.gov This research represents a targeted approach to drug design, creating multifunctional ester derivatives aimed at treating hyperglycemia while simultaneously addressing associated cardiovascular risks. bohrium.comacs.org One derivative, the Nateglinide-DEA prodrug, was identified as a promising lead compound due to its positive effects on blood glucose, blood pressure, and vascular relaxation. bohrium.com
Table 2: Research Findings on Modified Nateglinide Ester Derivatives
| Derivative Type | Ester Moiety | Targeted Therapeutic Property | Key Research Findings |
|---|---|---|---|
| NO-Releasing Prodrug | 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate | Combine antihyperglycemic and cardiovascular effects | Exhibited antihyperglycemic activity and blood pressure-lowering properties. bohrium.comacs.org |
| NO-Releasing Prodrug | 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate (Nat-DEA) | Combine antihyperglycemic and cardiovascular effects | Showed antihyperglycemic activity, hypotensive effects, and was identified as a potential lead compound. bohrium.comacs.org |
| NO-Releasing Prodrug | Nitrooxyethyl | Combine antihyperglycemic and cardiovascular effects | Demonstrated significant oral antihyperglycemic activity and validated hypotensive properties. acs.orgnih.gov |
| NO-Releasing Prodrug | 3-nitrooxymethylbenzyl | Combine antihyperglycemic and vasorelaxing effects | Synthesized as part of a class of multifunctional insulin-secretagogue/NO-donor derivatives. daneshyari.com |
| NO-Releasing Prodrug | 4-nitrooxymethylbenzyl | Combine antihyperglycemic and vasorelaxing effects | Prepared by coupling nateglinide with the NO-donor moiety through a hydrolysable ester bond. daneshyari.com |
Pharmacokinetic and Biotransformation Research of Nateglinide Ethyl Ester
Absorption and Distribution Characteristics in Preclinical Models
As a prodrug, Nateglinide (B44641) Ethyl Ester is anticipated to be absorbed and then rapidly hydrolyzed to the active moiety, Nateglinide. Studies on Nateglinide reveal that it is rapidly absorbed following oral administration. nih.govnovartis.com In preclinical models, such as rats, Nateglinide is quickly absorbed from the small intestine, with plasma concentrations reaching their peak approximately 30 minutes after oral administration. longdom.org The absolute bioavailability of Nateglinide is estimated to be around 73%, suggesting a moderate first-pass effect. nih.govnih.gov
Once absorbed and converted to Nateglinide, the drug is extensively bound to serum proteins, primarily albumin, with a binding percentage of approximately 98%. novartis.comfda.gov The volume of distribution at steady-state for Nateglinide is estimated to be around 10 liters. novartis.comfda.gov Preclinical studies in rats have shown that Nateglinide distributes highly to the liver and kidneys shortly after administration. longdom.org
Metabolic Fate and Pathways of Nateglinide Ethyl Ester
The metabolic journey of this compound begins with its conversion to the active drug, Nateglinide, which then undergoes extensive metabolism.
Elucidation of Hydrolytic Conversion to Nateglinide
This compound is an ester derivative of Nateglinide. researchgate.net The primary step in its biotransformation is the hydrolysis of the ester group to yield the active carboxylic acid, Nateglinide. researchgate.netbohrium.com This conversion is a common pathway for ester prodrugs, often mediated by esterase enzymes present in the plasma and various tissues. researchgate.net The intention behind designing such a prodrug is often to enhance certain physicochemical properties of the parent drug, with the expectation of efficient in vivo hydrolysis to the active form. researchgate.net
Identification of Metabolites and Associated Enzymatic Processes
Following its formation from this compound, Nateglinide is extensively metabolized, primarily through oxidation. nih.gov At least nine metabolites have been identified. pharmgkb.org The major metabolic pathway involves the hydroxylation of the isopropyl group. nih.gov
The primary enzymes responsible for the metabolism of Nateglinide are cytochrome P450 isoenzymes, specifically CYP2C9 (accounting for approximately 70% of metabolism) and to a lesser extent, CYP3A4 (accounting for about 30%). novartis.compharmgkb.orgechemi.com
The main metabolites identified are:
M1 : The predominant metabolite, formed by the hydroxylation of the methine carbon of the isopropyl group. nih.govpharmgkb.org This metabolite is significantly less potent than the parent compound. longdom.orgfda.gov
M2 and M3 : These are also hydroxylated metabolites. fda.gov
M7 : An isoprene (B109036) metabolite that, while being a minor metabolite, exhibits pharmacological activity similar to Nateglinide. fda.govpharmgkb.org
Other identified metabolites include diastereoisomers of monohydroxylated products, a metabolite with an unsaturated isopropyl group, and two diol-containing isomers. nih.gov Glucuronic acid conjugates, formed through the direct glucuronidation of the carboxylic acid group of Nateglinide, have also been detected. nih.gov
Table 1: Key Metabolites of Nateglinide
| Metabolite | Description | Potency Compared to Nateglinide |
|---|---|---|
| M1 | Major metabolite, hydroxylated at the methine carbon of the isopropyl group. | Approximately 5 to 6 times less potent. fda.gov |
| M7 | Minor isoprene metabolite. | Similar potency. novartis.comfda.govpharmgkb.org |
| Other | Monohydroxylated diastereoisomers, unsaturated isopropyl group metabolite, diol-containing isomers, glucuronic acid conjugates. | Generally less potent. novartis.comfda.gov |
Excretion Profiles and Elimination Kinetics
The elimination of Nateglinide and its metabolites is rapid and primarily occurs through the kidneys. nih.govfda.gov Following oral administration of radiolabeled Nateglinide, approximately 83-87% of the dose is recovered in the urine, with an additional 10% eliminated in the feces. nih.govnovartis.com The majority of the administered dose is excreted as metabolites, with only about 16% being excreted as unchanged Nateglinide in the urine. nih.govnovartis.compharmgkb.org
The elimination half-life of Nateglinide is short, averaging around 1.5 hours. nih.govnovartis.com This rapid elimination profile is consistent with its intended short duration of action. nih.gov In preclinical studies with Goto-Kakizaki rats, a model for type 2 diabetes, the terminal elimination half-life of Nateglinide was approximately 68 minutes. longdom.org
Table 2: Elimination Characteristics of Nateglinide
| Parameter | Value | Reference |
|---|---|---|
| Primary Route of Excretion | Urine | nih.govnovartis.comnih.gov |
| Urinary Excretion (% of dose) | ~83-87% | nih.govnovartis.com |
| Fecal Excretion (% of dose) | ~10% | novartis.com |
| Unchanged Drug in Urine (%) | ~16% | nih.govnovartis.compharmgkb.org |
| Elimination Half-life | ~1.5 hours | nih.govnovartis.com |
Analytical Method Development and Validation for Nateglinide Ethyl Ester
Chromatographic Techniques for Separation and Quantification in Research Settings
Chromatographic methods are fundamental in the analytical chemistry of pharmaceuticals, providing the necessary resolution to separate the active pharmaceutical ingredient (API) from its impurities.
High-Performance Liquid Chromatography (HPLC) Methodologies
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of Nateglinide (B44641) and its related compounds, including Nateglinide Ethyl Ester. nih.govnih.gov These methods are valued for their reliability, speed, simplicity, and sensitivity. nih.gov
Several HPLC methods have been developed and validated for the determination of Nateglinide in various matrices. nih.govjournalofchemistry.orgdergipark.org.tr A common approach involves using a C18 column, which is an octadecylsilane (B103800) column, known for its effectiveness in separating ionizable pharmaceutical compounds. nih.gov The mobile phase composition is a critical parameter that is optimized to achieve the best separation. Typical mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate (B84403) buffer, with the pH adjusted to an acidic range (e.g., pH 2.5-3.5). nih.govijrpc.comsphinxsai.com
UV detection is commonly employed, with wavelengths set between 210 nm and 245 nm providing good sensitivity for Nateglinide and its impurities. nih.govjournalofchemistry.org The flow rate is generally maintained around 1.0 to 1.5 mL/min. nih.govdergipark.org.tr These methods have demonstrated good linearity over various concentration ranges, indicating their suitability for quantitative analysis. nih.govjournalofchemistry.org
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Hypersil ODS C18 (250 mm, 4.6 mm, 5 µm) nih.gov | ACE C18 (150 x 4.6 mm, 5.0 µm) dergipark.org.tr | Symmetry C18 (250x4.6mm, 5µm) ijrpc.com |
| Mobile Phase | 10 mM phosphate buffer (pH 2.5) and acetonitrile (35:65, v/v) nih.gov | Acetonitrile and 0.05% trifluoroacetic acid (25:25, v/v) dergipark.org.trmarmara.edu.tr | Methanol: acetonitrile: 0.05M KH2PO4 (20:55:25, v/v/v) ijrpc.com |
| Flow Rate | 1 mL/min nih.gov | 1.5 mL/min dergipark.org.trmarmara.edu.tr | 1.0 ml/min ijrpc.com |
| Detection | UV at 210 nm nih.gov | UV at 210 nm dergipark.org.trmarmara.edu.tr | UV at 215nm ijrpc.com |
| Retention Time of Nateglinide | 9.608 min nih.gov | 7.07 min dergipark.org.tr | 6.040 min ijrpc.com |
High-Performance Thin Layer Chromatography (HPTLC) Applications
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler and faster alternative for the quantification of Nateglinide and can be applied to the detection of its impurities. This technique is performed on HPTLC plates pre-coated with silica (B1680970) gel 60 F254. researchgate.netnih.gov
For the separation of Nateglinide, a mobile phase consisting of a mixture of solvents like chloroform (B151607) and methanol, or n-hexane, methanol, and 2-propanol is used. researchgate.net Densitometric scanning at a specific wavelength, such as 210 nm, allows for the quantification of the separated compounds. researchgate.net HPTLC methods have been validated according to ICH guidelines and have shown good linearity, accuracy, and precision, making them suitable for routine analysis. researchgate.netnih.gov These methods can also be stability-indicating, effectively separating the drug from its degradation products. nih.govresearchgate.net
| Parameter | Details |
|---|---|
| Stationary Phase | TLC aluminum plates precoated with silica gel 60 F254 researchgate.net |
| Mobile Phase | Chloroform: Methanol (8.5: 1.5 v/v) researchgate.net |
| Detection Wavelength | 210 nm researchgate.net |
| Linearity Range | 200 to 1200 ng/mL researchgate.net |
| Correlation Coefficient (r²) | 0.9994 researchgate.net |
Advanced Hyphenated Techniques (e.g., LC-MS/MS, LC-MS-QTOF)
For more sensitive and specific analysis, especially in complex matrices like plasma, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-MS-QTOF) are employed. researchgate.netnih.gov These methods combine the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. amazonaws.com
LC-MS/MS methods have been developed for the simultaneous estimation of Nateglinide and other drugs in rat plasma. nih.gov These methods often use electrospray ionization (ESI) in the positive mode for the detection of the analytes. nih.gov The use of design of experiment (DoE) approaches can help in optimizing both the liquid chromatography and mass spectrometry parameters to achieve the best performance. nih.gov LC-MS-QTOF has been utilized for the characterization of degradation products of Nateglinide under stress conditions. researchgate.netresearchgate.net
Spectroscopic Approaches for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the structural characterization and quantification of pharmaceutical compounds.
UV/Visible Spectrophotometry Applications
UV/Visible spectrophotometry is a simple and cost-effective method for the quantitative analysis of Nateglinide in bulk and pharmaceutical dosage forms. ijpsdronline.comijpsonline.com The principle of this method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte.
Nateglinide exhibits a characteristic absorption maximum (λmax) in the UV region, which can be utilized for its quantification. ijpsdronline.comijpsonline.com The λmax can vary depending on the solvent used. For instance, in ethanol (B145695) (95%), the λmax of Nateglinide is observed at 210 nm. researchgate.netijpsonline.com In other solvents like methanol, the λmax has been reported at 216 nm, and in phosphate buffer (pH 6.8), at 217 nm, 239 nm, and 248 nm. researchgate.netijpcbs.com The method is generally validated for linearity, accuracy, and precision as per ICH guidelines. ijpsdronline.com
| Solvent | λmax (nm) | Linearity Range (µg/ml) | Reference |
|---|---|---|---|
| Ethanol (95%) | 210 | 20-100 | ijpsonline.com |
| Methanol | 216 | N/A | researchgate.net |
| Phosphate Buffer (pH 6.8) | 217, 239, 248 | 2-16 | ijpcbs.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including Nateglinide and its derivatives like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
The ¹H NMR spectrum of a related intermediate compound has been reported with characteristic chemical shifts (δ) in deuterated chloroform (CDCl₃). google.com For example, specific proton signals corresponding to different parts of the molecule are observed, such as the multiplet for the protons on the ethyl group and the doublet for the protons of the isopropyl group. google.com Computational methods, such as those using Gaussian 09 software, have also been employed to calculate the theoretical ¹H and ¹³C NMR spectra of Nateglinide, which can be compared with experimental data for structural confirmation. researchgate.netresearchgate.net
Mass Spectrometry for Impurity Profiling and Identification
The identification and quantification of impurities are critical aspects of drug development and manufacturing, as mandated by regulatory bodies like the ICH, EMA, and USFDA. amazonaws.comamazonaws.com Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the impurity profiling of active pharmaceutical ingredients. researchgate.net This hyphenated technique offers high specificity and sensitivity, enabling the detection and structural elucidation of trace-level impurities, including this compound. amazonaws.comkoreascience.kr
In the analysis of Nateglinide and its related substances, LC-MS/MS methods are frequently developed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically operated in positive ion mode. koreascience.krnih.gov The ESI source ionizes the analyte molecules, and for Nateglinide and its derivatives, this often results in the formation of a protonated molecule, [M+H]⁺. nih.gov
The process involves optimizing key mass spectrometer parameters to achieve maximum signal intensity for the target analytes. nih.gov These parameters include:
Drying gas flow rate
Nebulizing gas pressure
Desolvation line (DL) temperature
Heat block temperature
For impurity identification, a multiple reaction monitoring (MRM) scan mode is employed. koreascience.krnih.gov In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored by the third quadrupole. This process provides a high degree of selectivity and sensitivity, allowing for the unambiguous identification and quantification of the impurity even in the presence of the main component and other related substances. koreascience.kr Research has demonstrated the capability of LC-MS/MS to quantify Nateglinide in plasma at picogram levels, showcasing the sensitivity of the technique which is essential for impurity analysis. nih.gov
Method Validation in Research Matrices
Method validation ensures that an analytical procedure is suitable for its intended purpose. dergipark.org.trwalshmedicalmedia.com For this compound, this involves demonstrating that the method used for its determination is precise, accurate, linear, specific, and robust within a given analytical matrix. The following sections detail the validation parameters based on studies of the parent compound, Nateglinide, which establish the expected performance of methods for its related impurities.
Linearity: Linearity studies demonstrate the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. For Nateglinide and its related substances, linearity is typically evaluated by preparing a series of standard solutions at different concentrations and analyzing them. The correlation coefficient (r²) is calculated to assess the quality of the linear fit. nih.gov
| Parameter | Concentration Range | Correlation Coefficient (r²) | Source |
| Linearity | 7.5–45 µg/mL | y = 17377x + 6543.4 | researchgate.net |
| Linearity | 100.74–3329.83 ng/mL | 0.999 | nih.gov |
| Linearity | 2-10 µg/ml | 1 | ijrpc.com |
Accuracy: Accuracy is determined by calculating the percentage recovery of a known amount of analyte spiked into a sample matrix. dergipark.org.tr This parameter reflects the closeness of the measured value to the true value. Studies are often performed at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration). dergipark.org.tr
| Parameter | Mean % Recovery | Source |
| Accuracy | 99.88% | researchgate.net |
| Accuracy | 99.9% | researchgate.net |
| Accuracy | 98.4% to 100.9% | researchgate.net |
Precision: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually reported as the percent relative standard deviation (%RSD). Method precision (repeatability) assesses variability in one laboratory, over a short period, by the same analyst with the same equipment, while intermediate precision assesses variations within a laboratory, such as on different days or with different analysts. researchgate.net
| Parameter | Analyte | % Relative Standard Deviation (%RSD) | Source |
| Method Precision | Nateglinide | 0.22% | researchgate.net |
| Intermediate Precision | Nateglinide | 0.58% (repeatability), 0.45% (intermediate) | researchgate.net |
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. ijrpc.com LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. researchgate.net
| Parameter | Value | Source |
| LOD | 0.09 µg/mL | researchgate.net |
| LOQ | 0.3 µg/mL | researchgate.net |
| LOD | 0.05 µg/mL | researchgate.net |
| LOQ | 0.15 µg/mL | researchgate.net |
| LOD | 0.625 µg/ml | ijrpc.com |
| LOQ | 1.101 µg/ml | ijrpc.com |
Specificity: Specificity is the ability of an analytical method to assess the analyte of interest unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. dergipark.org.trwalshmedicalmedia.com In the context of this compound analysis, specificity is demonstrated by showing that there is no interference from the main drug substance (Nateglinide) or other known impurities at the retention time of the ethyl ester. This is typically verified by analyzing blank samples (diluent or blank plasma) and spiked samples and ensuring that no interfering peaks are observed at the analyte's retention time. dergipark.org.trnih.gov
Robustness: Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For HPLC-based methods for Nateglinide and its impurities, robustness is tested by intentionally altering parameters such as:
Mobile phase composition (e.g., changing the acetonitrile to buffer ratio) dergipark.org.trresearchgate.net
Flow rate of the mobile phase researchgate.net
pH of the mobile phase buffer
The method is considered robust if the results (e.g., retention time, peak area, and resolution) remain within acceptable criteria despite these minor changes. researchgate.net
Impurity and Degradation Product Research of Nateglinide Ethyl Ester
Nateglinide (B44641) Ethyl Ester as a Specified Impurity in Nateglinide Formulations
Nateglinide Ethyl Ester is a known and specified impurity in Nateglinide drug substances and products. Its formation is often associated with the synthesis process of Nateglinide, particularly if ethanol (B145695) is used as a solvent or is present as a residual solvent. The esterification of the carboxylic acid group of Nateglinide with ethanol leads to the formation of this impurity.
The European Pharmacopoeia (EP) officially lists this compound as Nateglinide Impurity G. This designation underscores its importance as a critical quality attribute for Nateglinide. Pharmacopoeial standards set strict limits for the presence of specified impurities to ensure that the levels of potentially harmful substances are kept below a safe threshold. The inclusion of this compound as a named impurity necessitates the development and validation of specific analytical methods to detect and quantify it accurately in both the active pharmaceutical ingredient (API) and the finished dosage forms.
Below is a table summarizing the key identification details for this compound.
| Identifier | Details |
| Chemical Name | (2R)-3-phenyl-2-[[(1r,4r)-4-(1-methylethyl)cyclohexyl]carbonyl]aminopropanoic acid ethyl ester |
| Synonyms | Nateglinide EP Impurity G, Ethyl N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalaninate |
| CAS Number | 187728-85-4 |
| Molecular Formula | C21H31NO3 |
| Molecular Weight | 345.48 g/mol |
Degradation Pathways and Stability Assessment of this compound
The stability of a drug substance and its associated impurities is a crucial aspect of pharmaceutical development. Understanding the degradation pathways of Nateglinide and the potential for the formation of this compound under various stress conditions is essential for ensuring product quality throughout its shelf life.
Research has identified this compound as a degradation product that can form under certain stability conditions. rjptonline.org One study found an unknown impurity in an industrial batch of Nateglinide during stability testing, which was subsequently identified as N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine-ethyl ester through spectroscopic analysis, including ESI-MS/MS, 1H NMR, and FT-IR. rjptonline.org The presence of this impurity at levels exceeding 0.1% highlights the importance of monitoring for its formation during stability studies. rjptonline.org
Forced degradation studies are integral to understanding the stability of a drug. Nateglinide itself has been shown to be susceptible to degradation under hydrolytic conditions, particularly in acidic and basic media. researchgate.netsciencescholar.usneliti.com These studies typically reveal the cleavage of the amide bond in the Nateglinide molecule. researchgate.net While the primary hydrolytic degradation pathway of Nateglinide leads to other degradants, the formation of this compound can occur if ethanol is present, leading to esterification of the parent drug molecule. The conditions under which this esterification is favored as a degradation pathway require specific investigation.
The following table summarizes the degradation behavior of Nateglinide under various stress conditions as reported in the literature.
| Stress Condition | Observation |
| Acid Hydrolysis | Nateglinide shows significant degradation. researchgate.netsciencescholar.usneliti.com |
| Base Hydrolysis | Nateglinide is unstable and degrades. researchgate.netsciencescholar.usneliti.com |
| Oxidative Conditions | Degradation of Nateglinide is observed. nih.gov |
| Thermal Stress | Nateglinide shows some degradation. rjptonline.org |
| Photolytic Stress | Degradation of Nateglinide can occur under UV light. nih.govejpmr.com |
Development of Analytical Methods for Impurity Control and Quantification in Research
To control the levels of this compound in Nateglinide formulations, robust and sensitive analytical methods are required. The development and validation of such methods are a key focus of pharmaceutical research and are mandated by regulatory bodies.
Several stability-indicating analytical methods have been developed for the determination of Nateglinide and its impurities, including this compound. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques. rjptonline.orgijfmr.comdergipark.org.tr
A validated HPTLC method has been specifically reported for the quantitative determination of Nateglinide and its impurities, including the ethyl ester. rjptonline.org This method utilized a mobile phase of Chloroform (B151607): Methanol (8:2 v/v) and quantification was performed at 216 nm. rjptonline.org The method was found to be linear in the range of 100–600 µ g/band for Nateglinide. rjptonline.org
The table below provides an overview of analytical methods that can be used for the analysis of Nateglinide and its impurities.
| Analytical Technique | Method Details | Application |
| RP-HPLC | Column: C18Mobile Phase: Acetonitrile (B52724): Phosphate (B84403) Buffer (70:30 v/v), pH 4.5Detection: UV at 214 nm ijfmr.com | Stability-indicating assay of Nateglinide. |
| RP-HPLC | Column: Hypersil C18 (250x4.6 mm, 5 µm)Mobile Phase: 0.025 M KH2PO4 and 0.1% triethylamine (B128534) (pH 3.0) : Methanol (25:75, v/v)Detection: Not specified nih.gov | Determination of Nateglinide and its potential impurities A and B. |
| HPTLC | Stationary Phase: Pre-coated silica (B1680970) gel platesMobile Phase: Chloroform: Methanol (8:2 v/v)Detection: UV at 216 nm rjptonline.org | Quantification of Nateglinide and identification of impurities, including this compound. |
Advanced Research and Future Perspectives on Nateglinide Ethyl Ester
Applications in Pharmaceutical Research and Development as a Reference Standard
In the pharmaceutical industry, the purity of an active pharmaceutical ingredient is paramount. Nateglinide (B44641) Ethyl Ester is recognized as a process-related impurity in the synthesis of Nateglinide. uspnf.comtlcstandards.com Consequently, it serves as a critical reference standard for quality control during drug manufacturing.
Pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list specific impurities that must be monitored to ensure the safety and efficacy of the final drug product. uspnf.comsigmaaldrich.com Nateglinide Ethyl Ester is designated as "Nateglinide EP Impurity G" and is used by pharmaceutical manufacturers to validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), which are designed to detect and quantify impurities in batches of Nateglinide. tlcstandards.com By using a certified reference standard of this compound, analysts can accurately identify its presence and ensure it does not exceed the stringent limits set by regulatory authorities. uspnf.com
| Attribute | Description | Reference |
|---|---|---|
| Compound Name | This compound | tlcstandards.com |
| Synonym | N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine-ethyl ester; Nateglinide EP Impurity G | uspnf.comtlcstandards.com |
| CAS Number | 187728-85-4 | tlcstandards.comcymitquimica.com |
| Primary Application | Analytical reference standard for impurity profiling in Nateglinide API. | uspnf.comtlcstandards.com |
| Analytical Technique | Used to validate and calibrate chromatographic methods (e.g., HPLC) for quality control. | uspnf.com |
Computational Chemistry and Molecular Modeling Studies of this compound Interactions
While specific computational studies focusing exclusively on this compound are not extensively documented, the principles of molecular modeling offer significant potential for understanding its behavior. Computational chemistry is a powerful tool in drug discovery for predicting molecular interactions, properties, and metabolic fate. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations could be applied to investigate the interactions of this compound.
Potential areas of investigation include:
Enzyme Interaction: Molecular docking studies could simulate the binding of this compound to various esterase enzymes. This would help predict its rate of hydrolysis back to the active Nateglinide within the body, a crucial factor if it were to be considered as a prodrug. nih.gov
Receptor Binding: Docking simulations could also be used to compare the binding affinity of this compound with that of Nateglinide at the target site—the ATP-sensitive potassium (KATP) channels on pancreatic beta cells. sigmaaldrich.com This would clarify whether the ester has any intrinsic pharmacological activity or if it is purely an inactive precursor.
Physicochemical Properties: Computational models can predict properties such as lipophilicity, solubility, and membrane permeability. nih.gov Such studies would quantify the expected increase in lipophilicity of the ethyl ester compared to the parent carboxylic acid, Nateglinide, which is essential for evaluating its potential to improve oral absorption.
Stability in Formulations: MD simulations can model the interaction of this compound with various pharmaceutical excipients, helping to predict the stability of amorphous solid dispersions and other advanced formulations. nih.gov
These computational approaches provide a theoretical framework for characterizing this compound and guiding future experimental research into its potential applications. dartmouth.edu
Innovative Synthetic Routes for Enhanced Purity and Yield in Production
This compound is a key intermediate in several synthetic pathways for Nateglinide. google.com The conventional synthesis involves the condensation of trans-4-isopropylcyclohexane carboxylic acid with a D-phenylalanine alkyl ester, followed by the hydrolysis of the resulting Nateglinide ester to yield the final Nateglinide product. google.comgoogle.com
Key areas of innovation include:
Mixed Anhydride Intermediates: One approach involves reacting trans-4-isopropylcyclohexane carboxylic acid with an alkyl chloroformate (e.g., ethyl chloroformate) to form a mixed acid anhydride. google.comresearchgate.net This activated intermediate then reacts with D-phenylalanine. This method can simplify the process and improve the purity of the product.
Optimized Hydrolysis Conditions: The choice of base (e.g., sodium hydroxide), solvent system (e.g., acetone-water mixtures), and temperature for the hydrolysis of the ester intermediate is crucial. Research has focused on finding conditions that drive the reaction to completion, minimizing the residual ethyl ester while preventing the formation of other by-products.
| Synthetic Approach | Key Intermediate(s) | Focus of Optimization | Impact on Purity/Yield | Reference |
|---|---|---|---|---|
| Activated N-hydroxysuccinimide Ester | N-hydroxysuccinimide ester of trans-4-isopropylcyclohexane carboxylic acid; Nateglinide alkyl ester | Crystallization and purification of Nateglinide from the ester. | Process can leave residual ester impurity if hydrolysis is incomplete. | google.com |
| Mixed Anhydride Method | Mixed acid anhydride; D-phenylalanine salt | Use of triethylamine (B128534) and specific solvents (acetone) to simplify peptide formation. | Results in a purer product with higher yield (>99% purity). | |
| Direct Acylation with PCl5 | trans-4-isopropylcyclohexane carbonyl chloride | Bypasses ester formation by creating an acyl chloride that reacts directly with D-phenylalanine. | A different pathway that avoids the ester intermediate. | researchgate.net |
Exploration of this compound in Novel Drug Delivery Systems and Prodrug Strategies
Nateglinide has a short biological half-life, which necessitates frequent dosing to maintain effective blood glucose control. impactfactor.org This has prompted significant research into novel drug delivery systems (NDDS) for Nateglinide, such as sustained-release microspheres and osmotic pumps, to prolong its therapeutic effect. impactfactor.orgresearchgate.net
An alternative and complementary approach to formulation-based solutions is the use of a prodrug strategy. ewadirect.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, typically by enzymatic action. scirp.org Ester prodrugs are a common strategy used to enhance the lipophilicity of a parent drug containing a carboxylic acid group, which can improve its absorption across biological membranes. nih.gov
This compound fits the definition of a potential prodrug for Nateglinide. By masking the polar carboxylic acid group of Nateglinide with a non-polar ethyl ester group, its lipophilicity is increased. Theoretically, after oral administration, the more lipophilic this compound could be more readily absorbed from the gastrointestinal tract. Subsequently, ubiquitous esterase enzymes in the blood and liver would hydrolyze the ester bond, releasing the active drug, Nateglinide, into systemic circulation.
This prodrug approach could offer several advantages:
Modified Pharmacokinetics: The rate of conversion from the prodrug to the active drug could potentially sustain the plasma concentration of Nateglinide, offering a smoother and more prolonged therapeutic effect. ewadirect.com
Complement to NDDS: A prodrug like this compound could potentially be combined with advanced formulations, such as nanoparticles or liposomes, to further optimize drug delivery and targeting. nih.gov
| Property | Nateglinide (Parent Drug) | This compound (Potential Prodrug) | Rationale for Change |
|---|---|---|---|
| Active Moiety | Yes | No (requires bioactivation) | The ester must be hydrolyzed to release the active carboxylic acid. |
| Lipophilicity | Lower | Higher | The polar carboxylic acid group is masked by a non-polar ethyl group. nih.gov |
| Aqueous Solubility | Higher (as a salt) | Lower | Esterification generally reduces aqueous solubility. ewadirect.com |
| Absorption Mechanism | Standard oral absorption | Potentially enhanced passive diffusion across membranes | Increased lipophilicity facilitates easier passage through lipid bilayers. scirp.org |
| Metabolism | Standard hepatic metabolism | Initial hydrolysis by esterases, followed by Nateglinide metabolism | An additional activation step is required before standard drug metabolism. |
Q & A
Q. How is the purity of this compound quantified using HPLC, and what acceptance criteria apply?
-
Answer : Purity is calculated via peak area normalization. The formula:
where and are sample/standard peak responses, and are concentrations. Acceptance criteria: 98.0–102.0% for nateglinide, ≤0.2% for individual impurities (e.g., ethyl analog) .
Q. What are the primary degradation products of this compound under stress conditions?
- Answer : Key degradation impurities include the ethyl analog (N-(trans-4-ethylcyclohexylcarbonyl)-D-phenylalanine) and ester derivatives formed via hydrolysis. Stability studies under acidic/alkaline conditions are essential, with HPLC tracking retention times (e.g., ethyl analog at RRT 0.6) .
Advanced Research Questions
Q. How can co-eluting impurities in this compound batches be resolved methodologically?
- Answer : Optimize column temperature (40°C) and flow rate (0.8 mL/min) to enhance resolution. For complex matrices, use gradient elution or orthogonal methods like LC-MS to distinguish structurally similar impurities (e.g., IPP impurity vs. ester impurity) .
Q. What synthetic strategies minimize the formation of this compound’s ethyl analog during production?
- Answer : Control reaction stoichiometry and temperature during esterification to avoid trans-4-ethylcyclohexylcarbonyl intermediate formation. Use chiral catalysts to suppress racemization and side-product generation .
Q. How do column chemistry and particle size impact the reproducibility of impurity profiling for this compound?
- Answer : Columns with 5-µm L72 packing provide optimal peak symmetry and retention time consistency. Smaller particle sizes (e.g., 3-µm) may improve resolution but require higher pressure, risking system instability .
Q. What validation parameters are critical for ensuring robustness in quantifying trace-level impurities?
Q. How can kinetic modeling optimize the esterification reaction yield for this compound?
- Answer : Apply central composite design (CCD) to analyze variables like enzyme concentration (e.g., Novozym® 435) and reaction time. Kinetic studies using initial rate data (Table 1 in ) can identify rate-limiting steps .
Methodological Guidance
Q. Designing stability-indicating methods for this compound: What stress conditions are mandatory?
- Answer : Expose samples to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B) conditions. Monitor impurity profiles using validated HPLC to ensure method specificity .
Q. How to prepare reference standards for this compound’s impurities (e.g., IPP impurity)?
- Answer : Synthesize impurities via stepwise coupling of trans-4-isopropylcyclohexylcarbonyl chloride with D-phenylalanine ethyl ester. Characterize using NMR and HRMS, and calibrate against USP reference standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
